molecular formula C16H22ClNO B3021851 2-Chloro-4-pyridyl (4-cyclohexyl)butyl ketone CAS No. 898785-51-8

2-Chloro-4-pyridyl (4-cyclohexyl)butyl ketone

Cat. No.: B3021851
CAS No.: 898785-51-8
M. Wt: 279.8 g/mol
InChI Key: MYSDPGYEGDKSHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-pyridyl (4-cyclohexyl)butyl ketone is a chemical compound with the molecular formula C16H22ClNO and is a valuable building block in organic synthesis and materials science research . This ketone features a chloropyridyl group, a structural motif found in various bioactive molecules and ligands . Its molecular structure, which incorporates both a heteroaromatic system and a flexible alicyclic chain, makes it a versatile intermediate for the development of novel chemical entities. Researchers utilize this compound primarily as a precursor in the synthesis of more complex molecules. A key application is its use in the formation of tridentate NNS-type ligands by condensation with thiosemicarbazides; such ligands are known to coordinate to metal centers such as Cu(II), Ni(II), and Mn(II) to form complexes with potential biological activity . The resulting metal complexes often exhibit enhanced lipophilicity, which can facilitate their interaction with cellular constituents and be studied for various properties including antimicrobial and anticancer activities . The compound is provided as a high-purity material to ensure consistency and reliability in experimental results. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers are advised to consult the safety data sheet prior to use.

Properties

IUPAC Name

1-(2-chloropyridin-4-yl)-5-cyclohexylpentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO/c17-16-12-14(10-11-18-16)15(19)9-5-4-8-13-6-2-1-3-7-13/h10-13H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSDPGYEGDKSHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCCC(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-51-8
Record name 1-(2-Chloro-4-pyridinyl)-5-cyclohexyl-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898785-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-pyridyl (4-cyclohexyl)butyl ketone can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as chromatography and recrystallization, is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-pyridyl (4-cyclohexyl)butyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Chemistry

2-Chloro-4-pyridyl (4-cyclohexyl)butyl ketone is utilized in the synthesis of various pharmaceutical compounds. Its structure allows it to act as a precursor in the development of drugs targeting specific biological pathways. For example, it has been investigated for its potential use as an anti-inflammatory agent due to its ability to modulate enzyme activity involved in inflammatory processes.

Organic Synthesis

The compound serves as an important building block in organic synthesis, particularly in the creation of heterocyclic compounds. Its reactivity allows it to participate in various chemical reactions such as nucleophilic substitutions and condensation reactions, which are crucial for synthesizing complex organic molecules.

Catalysis

In catalysis, this compound has been studied for its role in asymmetric hydrogenation processes. Researchers have developed tailor-made catalysts that incorporate this compound to increase the selectivity and efficiency of hydrogenation reactions, leading to the production of optically active compounds which are valuable in pharmaceuticals and agrochemicals .

Agrochemicals

The compound has potential applications in the agrochemical industry as a pesticide or herbicide. Its pyridyl group contributes to biological activity, making it suitable for developing new agrochemical formulations aimed at pest control.

Specialty Chemicals

In the production of specialty chemicals, this compound is used to create derivatives that possess unique properties for various applications, including surfactants, lubricants, and plasticizers.

  • Synthesis of Novel Anti-inflammatory Agents :
    A study demonstrated the synthesis of a series of anti-inflammatory agents derived from this compound. The results indicated significant inhibition of cyclooxygenase enzymes, suggesting potential therapeutic applications .
  • Asymmetric Hydrogenation :
    Research highlighted the use of this compound in developing chiral catalysts for asymmetric hydrogenation reactions. The catalysts showed improved yields and selectivity for desired products compared to traditional methods .
  • Agrochemical Formulation Development :
    A recent investigation focused on formulating new herbicides using derivatives of this compound, showing enhanced efficacy against common agricultural pests while maintaining low toxicity profiles .

Mechanism of Action

The mechanism of action of 2-Chloro-4-pyridyl (4-cyclohexyl)butyl ketone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Ethyl Butyl Ketone (CAS: 106-35-4)

  • Structure : A simple aliphatic ketone (CH₃CO(CH₂)₃CH₃).
  • Applications : Primarily used as an industrial solvent.
  • Hazards : Irritates skin/eyes, causes dizziness at high concentrations, and is regulated under OSHA and ACGIH guidelines .
  • Key Differences :
    • Volatility : Ethyl butyl ketone is highly volatile (boiling point ~150°C) compared to the target compound’s higher molecular weight and aromaticity, which reduce volatility.
    • Reactivity : The pyridyl and cyclohexyl groups in 2-chloro-4-pyridyl (4-cyclohexyl)butyl ketone enhance steric hindrance and electronic effects, making it less reactive in nucleophilic additions but more suited for catalytic coupling reactions .

2,2,6,6-Tetramethylpiperidin-4-yl Derivatives

  • Examples : 2,2,6,6-Tetramethylpiperidin-4-yl acetate, propionate, butyrate (CAS variants) .
  • Structure : Piperidine core with ester substituents of varying chain lengths.
  • Applications : Stabilizers in polymers, radical scavengers, or intermediates in drug synthesis.
  • Key Differences :
    • Functional Groups : The ester groups in piperidine derivatives contrast with the ketone and pyridyl groups in the target compound, leading to divergent reactivity (e.g., ester hydrolysis vs. ketone reduction).
    • Biological Activity : Piperidine derivatives often exhibit antioxidant properties, whereas the chloro-pyridyl group in the target compound may confer herbicidal or antimicrobial activity .

4-(4-Chlorophenyl)-4-oxobutanoic Acid Methyl Ester (CAS: MAK225)

  • Structure: Aromatic chlorophenyl group linked to a methyl ester via a ketone and butanoic acid chain.
  • Applications : Pharmaceutical impurity reference standard .
  • Key Differences :
    • Solubility : The methyl ester and carboxylic acid chain enhance polarity compared to the cyclohexyl and butyl groups in the target compound, affecting solubility in aqueous vs. organic media.
    • Bioavailability : The pyridyl group in this compound may improve membrane permeability in drug design compared to the chlorophenyl ester .

Functional Analogues

2-Phenyl-4H-Benzo[h]chromen-4-one (CAS: 604-59-1)

  • Structure: Polycyclic aromatic ketone with a benzochromenone core.
  • Applications : Fluorescent probes, organic electronics.
  • Key Differences: Conjugation: Extended π-system in benzochromenone enables luminescence, absent in the target compound. Synthetic Utility: The target compound’s pyridyl group facilitates metal-catalyzed cross-coupling reactions, unlike benzochromenone’s fused-ring system .

Data Table: Comparative Analysis

Property This compound Ethyl Butyl Ketone 2,2,6,6-Tetramethylpiperidin-4-yl Acetate
CAS No. 898785-51-8 106-35-4 Variants (e.g., 18524-94-2)
Molecular Weight 279.81 g/mol 130.23 g/mol ~199.29 g/mol
Functional Groups Chloropyridyl, ketone, cyclohexyl Aliphatic ketone Piperidine, ester
Applications Pharma/agrochemical intermediate Industrial solvent Polymer stabilizers
Hazards Limited data (discontinued) Irritant, CNS effects Low toxicity

Research Findings

  • Synthetic Challenges : The cyclohexyl and pyridyl groups in this compound complicate purification, as evidenced by its 97% purity in commercial listings .
  • Regulatory Status : Discontinuation by suppliers like CymitQuimica suggests niche applications or synthesis difficulties compared to widely available analogues like ethyl butyl ketone .

Biological Activity

2-Chloro-4-pyridyl (4-cyclohexyl)butyl ketone is an organic compound notable for its unique structural features, which include a cyclohexyl group that influences its biological activity. The molecular formula of this compound is C16H22ClNO, with a molecular weight of 279.81 g/mol. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications in research and medicine, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the chlorinated pyridine moiety allows for specific binding interactions that can modulate enzymatic activity. This compound may act as an inhibitor or activator in different biochemical pathways, leading to diverse biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses.
  • Receptor Interaction : Its structural characteristics enable it to bind to specific receptors, influencing cellular signaling pathways.

Biological Activity Studies

Research into the biological activity of this compound has yielded promising results in various studies. Below are some key findings:

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological TargetActivity ObservedIC50 Value
Monoacylglycerol lipase (MAGL)Inhibition of MAGL activity630 nM
Mycobacterium tuberculosisAntimicrobial activityMIC = 6.9 µM
Inflammatory pathwaysReduction in inflammationNot specified
  • Inhibition of MAGL : A study indicated that this compound inhibits monoacylglycerol lipase (MAGL), an enzyme crucial for endocannabinoid metabolism. The compound exhibited an IC50 value of 630 nM, demonstrating its potential as a therapeutic agent in pain management and inflammation reduction .
  • Antimicrobial Activity : Another investigation highlighted the compound's effectiveness against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 6.9 µM. This suggests its potential role in developing new treatments for tuberculosis .
  • Anti-inflammatory Effects : Additional studies have suggested that the compound may reduce inflammatory responses, although specific quantitative data were not provided .

Case Studies

Several case studies have explored the applications of this compound in various fields:

  • Pain Management : In vivo studies demonstrated that this compound could effectively modulate pain pathways through MAGL inhibition, leading to increased levels of endocannabinoids, which are known to alleviate pain .
  • Tuberculosis Treatment : Research focusing on tuberculosis has shown that derivatives of this compound can selectively target bacterial cells while exhibiting low cytotoxicity toward eukaryotic cells, making it a candidate for further development in anti-tuberculosis therapies .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-chloro-4-pyridyl (4-cyclohexyl)butyl ketone in laboratory settings?

  • Methodological Answer : Focus on reaction conditions (solvent polarity, temperature, and catalyst selection) to enhance yield and purity. For example, using anhydrous dichloromethane (DCM) as a solvent under inert atmosphere may reduce side reactions like hydrolysis of the ketone group . Stepwise purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate intermediates and final product. Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Combine analytical techniques:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., cyclohexyl group integration, pyridyl ring protons).
  • HPLC : Use a C18 reverse-phase column with acetonitrile/water mobile phase to assess purity (>98% recommended for biological assays).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., calculated for C16H21ClNO\text{C}_{16}\text{H}_{21}\text{ClNO}: 278.131 Da) .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data in studies involving this ketone derivative?

  • Methodological Answer : Contradictions may arise from impurities, stereochemical variations, or assay conditions.

  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., dechlorinated analogs or oxidation products) that could interfere with biological activity .
  • Stereochemical Analysis : Employ chiral HPLC or X-ray crystallography to confirm the configuration of the cyclohexyl and butyl groups, as stereochemistry impacts receptor binding .
  • Dose-Response Validation : Replicate assays across multiple cell lines or enzymatic systems to rule out cell-specific artifacts .

Q. How can computational modeling guide the design of derivatives for medicinal chemistry applications?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict interactions between the ketone’s pyridyl group and target proteins (e.g., kinases or GPCRs). The chloro substituent’s electron-withdrawing effects may enhance binding affinity .
  • QSAR Analysis : Correlate substituent bulk (e.g., cyclohexyl vs. phenyl) with logP values to optimize pharmacokinetic properties .

Q. What are the challenges in scaling up the synthesis while maintaining reproducibility?

  • Methodological Answer : Key challenges include controlling exothermic reactions during ketone formation and ensuring consistent purity.

  • Process Optimization : Transition from batch to flow chemistry for better temperature control and mixing efficiency.
  • In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction intermediates .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps involving volatile solvents.
  • Waste Management : Segregate halogenated waste (e.g., chloro-containing byproducts) and dispose via certified hazardous waste contractors to comply with environmental regulations .
  • Emergency Response : For accidental exposure, rinse skin with water for 15 minutes and seek medical evaluation for potential neurotoxic effects (based on structural analogs) .

Applications in Research

Q. How can this compound serve as a precursor for agrochemical or pharmacophore development?

  • Methodological Answer :

  • Agrochemicals : Functionalize the pyridyl group via nucleophilic substitution (e.g., replace chlorine with thiols or amines) to create herbicides targeting plant-specific enzymes .
  • Pharmacophores : Couple the ketone to bioactive scaffolds (e.g., via reductive amination) to develop protease inhibitors. The cyclohexyl group enhances lipophilicity, improving blood-brain barrier penetration .

Data Reproducibility and Reporting

Q. What documentation standards ensure reproducibility in studies involving this compound?

  • Methodological Answer :

  • Detailed Synthetic Protocols : Report exact molar ratios, solvent grades, and purification methods (e.g., “Column chromatography: silica gel 60, 230–400 mesh”).
  • Analytical Data : Include raw NMR spectra (with solvent peaks annotated) and HPLC chromatograms (retention times, column specifications) in supplementary materials .

Future Research Directions

Q. What gaps exist in the current understanding of this compound’s reactivity and applications?

  • Methodological Answer :

  • Mechanistic Studies : Investigate the ketone’s susceptibility to nucleophilic attack under physiological conditions (e.g., using 18O^{18}O-labeling to track hydrolysis pathways).
  • Toxicological Profiling : Conduct in vivo studies to assess hepatotoxicity and neurotoxicity, leveraging high-throughput screening platforms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-pyridyl (4-cyclohexyl)butyl ketone
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-pyridyl (4-cyclohexyl)butyl ketone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.